3-Chloro-4-methylbenzenesulfonyl fluoride

Physical Chemistry Chemical Synthesis Process Development

3-Chloro-4-methylbenzenesulfonyl fluoride (CAS 25300-22-5) is an aromatic sulfonyl fluoride compound with the molecular formula C7H6ClFO2S and a molecular weight of 208.64 g/mol. This compound features a benzene ring substituted with a chlorine atom at the 3-position, a methyl group at the 4-position, and a sulfonyl fluoride (-SO2F) functional group.

Molecular Formula C7H6ClFO2S
Molecular Weight 208.64 g/mol
CAS No. 25300-22-5
Cat. No. B1296305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methylbenzenesulfonyl fluoride
CAS25300-22-5
Molecular FormulaC7H6ClFO2S
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)F)Cl
InChIInChI=1S/C7H6ClFO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3
InChIKeyGMIYUPVDARXJAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methylbenzenesulfonyl fluoride (CAS 25300-22-5) | Sulfonyl Fluoride Building Block for SuFEx Click Chemistry and Covalent Probe Assembly


3-Chloro-4-methylbenzenesulfonyl fluoride (CAS 25300-22-5) is an aromatic sulfonyl fluoride compound with the molecular formula C7H6ClFO2S and a molecular weight of 208.64 g/mol [1]. This compound features a benzene ring substituted with a chlorine atom at the 3-position, a methyl group at the 4-position, and a sulfonyl fluoride (-SO2F) functional group . The sulfonyl fluoride motif confers unique stability and latent reactivity under Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry conditions, enabling selective covalent bond formation with nucleophiles . As a liquid at ambient temperature with a density of 1.3992 g/mL at 25°C and a refractive index of 1.5165, this compound serves as a versatile building block for the assembly of -SO2-linked small molecules with proteins, nucleic acids, and other biopolymers .

SuFEx Click Chemistry Building block for covalent probe assembly via latent electrophilicity
Orthogonal Reactivity Chloro and sulfonyl fluoride handles enable divergent synthetic pathways

3-Chloro-4-methylbenzenesulfonyl fluoride (CAS 25300-22-5) | Why Regioisomeric or Halogen-Substituted Sulfonyl Fluoride Analogs Cannot Be Interchanged


While sulfonyl fluorides share the SuFEx-reactive -SO2F functional group, substitution pattern and halogen identity on the aromatic ring critically influence physicochemical properties, reactivity, and downstream application suitability. Regioisomers such as 2-chloro-4-methylbenzenesulfonyl fluoride (CAS 25300-23-6) differ in chlorine position, altering steric and electronic environments during nucleophilic attack and cross-coupling reactions . Halogen substitution (e.g., bromo vs. chloro) impacts molecular weight, lipophilicity, and potential orthogonal reactivity for further derivatization. For procurement decisions involving multi-step synthetic sequences, covalent probe design, or library construction, direct substitution with a non-identical analog introduces uncontrolled variables in reaction kinetics, product purity, and biological target engagement that cannot be mitigated by simple molar equivalence adjustments . Quantified differences in physical properties and hazard classifications underscore that these compounds are not functionally interchangeable.

  • Regioisomeric mismatch Chlorine position shifts steric and electronic environments, altering reaction kinetics and cross-coupling efficiency.
  • Halogen substitution Cl vs Br changes lipophilicity and may introduce orthogonal reactivity, complicating derivatization pathways.
  • Non-chlorinated analog Lacks chloro handle for further functionalization and does not carry the same corrosion hazard profile.

3-Chloro-4-methylbenzenesulfonyl fluoride (CAS 25300-22-5) | Quantified Differentiation Versus Closest Analogs for Scientific Procurement


Physical Property Differentiation: Density and Boiling Point Comparisons Across Regioisomers

3-Chloro-4-methylbenzenesulfonyl fluoride (target compound, CAS 25300-22-5) exhibits a density of 1.3992 g/mL at 25°C, compared to its regioisomer 2-chloro-4-methylbenzenesulfonyl fluoride (CAS 25300-23-6) which has a density of 1.406 g/cm³ . The boiling point of the target compound is 262.9°C at 760 mmHg, while the 2-chloro regioisomer boils at 262.5°C at 760 mmHg . These subtle but measurable differences in physical properties reflect altered intermolecular interactions due to chlorine position and can influence solvent selection, purification strategies, and scale-up handling characteristics during process development.

Density & Boiling Point
Data to verify
Target: 1.3992 g/mL, 262.9 °C
Regioisomer: 1.406 g/cm³, 262.5 °C
Property differences may affect solvent selection and scale-up handling.
Reported vendor specification values; no independent verification.
Physical Chemistry Chemical Synthesis Process Development

Hazard Classification Profile: Skin Corrosion and Eye Damage Distinctions

3-Chloro-4-methylbenzenesulfonyl fluoride carries GHS hazard classifications of Eye Damage Category 1 (Eye Dam. 1) and Skin Corrosion Category 1B (Skin Corr. 1B) according to ECHA notified classification and Sigma-Aldrich product documentation [1]. In contrast, its non-chlorinated analog, 4-methylbenzenesulfonyl fluoride (p-toluenesulfonyl fluoride, CAS 455-16-3), is not uniformly assigned these severe corrosion classifications in available safety data . The presence of the 3-chloro substituent significantly increases the compound's corrosive hazard profile, a critical factor for laboratory safety planning, personal protective equipment (PPE) selection, and regulatory compliance during procurement and handling.

Hazard Classification
Class-level inference
Skin Corr. 1B, Eye Dam. 1
vs non-chlorinated analog: no severe corrosion reported
Corrosive hazard profile requires specific PPE and safety infrastructure.
Based on ECHA notification and vendor SDS; review for local regulations.
Safety Assessment Chemical Hygiene Laboratory Operations

SuFEx Click Chemistry Reactivity: Latent Electrophilicity in Bioconjugation Applications

The sulfonyl fluoride (-SO2F) functional group in 3-chloro-4-methylbenzenesulfonyl fluoride provides a uniquely balanced reactivity profile for SuFEx click chemistry: it remains inert under many physiological conditions yet undergoes selective activation by specific nucleophiles (e.g., lysine residues, serine hydrolase active sites) in the presence of appropriate catalysts or organobases . This latent electrophilicity distinguishes sulfonyl fluorides from their sulfonyl chloride analogs, which hydrolyze rapidly in aqueous media. While direct quantitative kinetic comparisons between 3-chloro-4-methylbenzenesulfonyl fluoride and its analogs are not available in the public literature, the class of aromatic sulfonyl fluorides generally exhibits second-order rate constants for amine conjugation in the range of 10⁻³ to 10⁻¹ M⁻¹s⁻¹ under aqueous conditions, compared to sulfonyl chlorides which undergo rapid hydrolysis (t₁/₂ < 1 minute) [1].

SuFEx Reactivity
Class-level inference
Stable in aqueous buffer; latent electrophilicity
vs sulfonyl chlorides: t½
Enables one-pot bioconjugation impossible with sulfonyl chlorides.
Class-level inference; direct kinetic data for this compound not available.
Purity Specification
Specification review
95% (GC) or 98% purity range
Comparable to non-chlorinated analog (>98%)
Purity level may suffice for most synthetic applications.
No certified analytical reference standard ≥99% available commercially.
Click Chemistry Bioconjugation Chemical Biology

Purity Specification Ranges: Benchmarking Commercial Availability

Commercial sources of 3-chloro-4-methylbenzenesulfonyl fluoride typically offer purities of 95% (GC) or 98% . This purity range is comparable to that of the non-chlorinated analog 4-methylbenzenesulfonyl fluoride, which is available at >98.0% (GC) from multiple vendors . No vendor offers certified analytical reference standards with higher purity (e.g., ≥99%) for this specific compound, a factor that may influence its suitability for quantitative assays or highly sensitive applications requiring traceable purity documentation.

Purity Specification
Specification review
95% (GC) or 98% purity range
Comparable to non-chlorinated analog (>98%)
Purity level may suffice for most synthetic applications.
No certified analytical reference standard ≥99% available commercially.
Quality Control Procurement Analytical Chemistry

3-Chloro-4-methylbenzenesulfonyl fluoride (CAS 25300-22-5) | Recommended Application Scenarios Based on Quantified Evidence


Assembly of -SO2-Linked Covalent Probes for Chemical Biology

The sulfonyl fluoride motif enables SuFEx click chemistry for attaching small molecules to proteins or nucleic acids under mild aqueous conditions, as validated by Sigma-Aldrich's application documentation . Researchers developing activity-based probes or covalent inhibitors can leverage the latent electrophilicity of the -SO2F group to target nucleophilic residues (e.g., serine, lysine) without the rapid hydrolysis issues that plague sulfonyl chloride-based reagents.

Multi-Step Synthetic Sequences Requiring Orthogonal Halogen Reactivity

The presence of both a chloro substituent and a sulfonyl fluoride group on the aromatic ring provides two distinct reactive handles. The 3-chloro group can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while the sulfonyl fluoride remains intact, enabling divergent synthetic pathways from a single intermediate [1]. This orthogonal reactivity profile is valuable for library synthesis and late-stage functionalization.

Process Development Where Density and Boiling Point Specifications Are Critical

The quantified density of 1.3992 g/mL at 25°C and boiling point of 262.9°C at 760 mmHg provide precise physical parameters for reaction engineering and scale-up calculations . These values differ from regioisomeric analogs (e.g., 2-chloro-4-methylbenzenesulfonyl fluoride: density 1.406 g/cm³, boiling point 262.5°C), supporting compound-specific process optimization rather than generic parameter substitution.

Laboratory Procurement Requiring Corrosive Hazard Management

The GHS hazard classification as Skin Corr. 1B and Eye Dam. 1 necessitates appropriate safety infrastructure and PPE [2]. Procurement decisions should prioritize this compound only when the 3-chloro substitution pattern is specifically required for the intended synthetic or bioconjugation outcome, as alternative sulfonyl fluorides may present lower hazard profiles.

Application
Selection Property
Validation Focus
Covalent probe assembly
Latent -SO2F electrophilicity
Aqueous stability vs sulfonyl chloride hydrolysis
Orthogonal synthetic divergence
3-Cl and -SO2F handles
Cross-coupling compatibility with intact sulfonyl fluoride
Process parameter optimization
Specified density and boiling point
Compound-specific vs generic analog parameters
Hazard-aware procurement
Skin Corr. 1B / Eye Dam. 1 classification
PPE and safety infrastructure planning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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